3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride
Description
3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a brominated aromatic compound featuring a piperidine ring substituted with a phenoxy group. The phenoxy moiety contains a tert-butyl group at the 2-position and a bromine atom at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, such as paroxetine (a serotonin reuptake inhibitor) . Its molecular formula is C₁₅H₂₁BrClNO, with a molecular weight of 346.69 g/mol (calculated based on analogous structures in and ).
Properties
IUPAC Name |
3-(4-bromo-2-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-9-11(16)6-7-14(13)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYJVWYYJWCIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-83-6 | |
| Record name | Piperidine, 3-[4-bromo-2-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(tert-butyl)phenol and piperidine.
Reaction Conditions: The phenol is reacted with piperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₂₃BrClNO
- Molecular Weight : Approximately 348.72 g/mol
- IUPAC Name : 3-(2-bromo-4-tert-butylphenoxy)piperidine; hydrochloride
- Structure : The compound features a piperidine ring linked to a brominated phenoxy group with a tert-butyl substituent.
Medicinal Chemistry
3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is explored for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Therapeutic Potential : Investigated for its role in treating conditions such as age-related macular degeneration (AMD) and diabetes due to its ability to modulate retinol binding protein (RBP) interactions .
The compound exhibits significant biological activity through interactions with enzymes and receptors.
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular function.
- Cell Signaling : Alters cellular responses to external stimuli, which may have therapeutic implications in diseases characterized by signaling dysregulation.
Organic Synthesis
Utilized as a building block in the synthesis of more complex organic molecules, it plays a critical role in chemical reactions involving substitution and coupling processes.
- Reactions :
- Substitution reactions where the bromine atom can be replaced by other nucleophiles.
- Coupling reactions such as Suzuki-Miyaura that form biaryl compounds.
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity affecting metabolic pathways |
| Antioxidant Activity | Protects against oxidative stress in cell lines |
| Cell Viability | Influences cell survival rates under stress conditions |
Case Studies
- Retinol Binding Protein Antagonism
-
Oxidative Stress Protection
- In vitro studies showed that the compound protects HepG2 liver cells from oxidative damage induced by tert-butyl hydroperoxide (tBHP), indicating its potential as an antioxidant agent.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Biological Activity
3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a complex organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₇BrClNO
- Molecular Weight : Approximately 376.76 g/mol
- Functional Groups : The compound features a piperidine ring, a brominated phenoxy group, and a tert-butyl substituent, contributing to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways crucial for cellular function.
- Cell Signaling : It affects cell signaling pathways by interacting with receptors, potentially leading to alterations in cellular responses.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Studies show that these compounds can induce apoptosis in a dose-dependent manner .
- Enzyme Inhibition : It may act as a non-nucleoside reverse transcriptase inhibitor, showing promise in antiviral therapies, particularly against HIV .
Case Studies
-
Anticancer Activity :
- A study demonstrated that compounds similar to this compound showed IC50 values in the micromolar range against MCF-7 cells, indicating significant anticancer potential. Flow cytometry revealed that these compounds could arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity .
-
Enzyme Interaction :
- Another investigation highlighted the ability of the compound to modulate enzyme activities involved in metabolic pathways. This modulation can lead to changes in cellular metabolism and signaling, which are critical for therapeutic applications.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride to analogs with variations in substituent positions, linker groups, and steric/electronic properties. Key differences are summarized in Table 1.
Positional Isomerism on the Aromatic Ring
- 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine Hydrochloride (CAS 1220019-29-3) Molecular Formula: C₁₅H₂₃BrClNO Difference: Bromine and tert-butyl groups are swapped (2-bromo, 4-tert-butyl vs. 4-bromo, 2-tert-butyl). Implications: Altered electronic distribution and steric hindrance may reduce binding affinity to target receptors compared to the parent compound .
Substituent Modifications on the Piperidine Ring
- 4-((4-Bromo-2-(tert-butyl)phenoxy)methyl)piperidine Hydrochloride (CAS 1268521-25-0) Molecular Formula: C₁₆H₂₅BrClNO Difference: Phenoxy group attached at the 4-position of piperidine (vs. 3-position in the parent compound). Implications: Positional isomerism could affect conformational flexibility and interaction with chiral binding sites .
Linker Group Variations
- 3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine Hydrochloride (CAS 1220027-53-1) Molecular Formula: C₁₇H₂₇BrClNO Difference: Ethyl linker between phenoxy and piperidine (vs. direct attachment in the parent compound). Implications: Increased molecular weight (376.76 g/mol) and flexibility may enhance off-target interactions or reduce bioavailability .
- 3-((4-Bromo-2-(tert-butyl)phenoxy)methyl)piperidine Hydrochloride (CAS 1219972-47-0) Molecular Formula: C₁₆H₂₅BrClNO Difference: Methylene (-CH₂-) linker instead of direct attachment.
Substituent Replacements
- 3-[(2-Bromo-4-methylphenoxy)methyl]piperidine Hydrochloride (CAS 1185303-89-2) Molecular Formula: C₁₃H₁₉BrClNO Difference: Methyl group replaces tert-butyl at the 4-position of the phenyl ring. Implications: Reduced lipophilicity (logP) and steric hindrance, likely diminishing target engagement .
- 3-{2-Bromo-4-(sec-butyl)phenoxy-methyl}piperidine Hydrochloride Molecular Formula: C₁₆H₂₄BrClNO Difference: sec-butyl (branched) vs. tert-butyl (bulky) substituent. Implications: Altered metabolic stability due to differences in steric protection .
Structural and Pharmacological Implications
Molecular Weight and Lipophilicity
Compounds with ethyl or methylene linkers (e.g., CAS 1220027-53-1, 376.76 g/mol) exhibit higher molecular weights than the parent compound (346.69 g/mol), which may reduce blood-brain barrier penetration.
Stereochemical Considerations
The 3-position substitution on the piperidine ring (parent compound) is critical for mimicking bioactive molecules like paroxetine, where stereochemistry dictates serotonin reuptake inhibition . Analogs with 4-position substitutions (CAS 1268521-25-0) may exhibit divergent pharmacological profiles.
Tabulated Comparison of Key Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences |
|---|---|---|---|
| 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine HCl | C₁₅H₂₁BrClNO | 346.69 | Reference compound |
| 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine HCl (1220019-29-3) | C₁₅H₂₃BrClNO | 348.71 | Bromine at 2-position, tert-butyl at 4-position |
| 4-((4-Bromo-2-(tert-butyl)phenoxy)methyl)piperidine HCl (1268521-25-0) | C₁₆H₂₅BrClNO | 362.73 | Phenoxy attached at piperidine 4-position |
| 3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine HCl (1220027-53-1) | C₁₇H₂₇BrClNO | 376.76 | Ethyl linker between phenoxy and piperidine |
| 3-[(2-Bromo-4-methylphenoxy)methyl]piperidine HCl (1185303-89-2) | C₁₃H₁₉BrClNO | 320.65 | Methyl replaces tert-butyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
